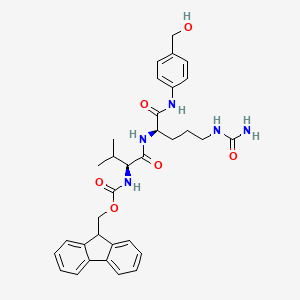
Fmoc-Val-D-Cit-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-D-Cit-PAB, also known by its CAS number 1350456-67-5, is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its complex molecular framework, which includes a piperazine ring and a pyrazole moiety.
Mechanism of Action
Target of Action
Fmoc-Val-D-Cit-PAB, also known as Schembl22387795, is primarily used in the development of Antibody-Drug Conjugates (ADCs) . The compound’s primary targets are tumor-associated antigens . These antigens are proteins or other molecules produced by cancer cells that trigger an immune response .
Mode of Action
This compound interacts with its targets through a process known as antibody-drug conjugation . The compound consists of an antibody specific for a tumor-associated antigen, an ADC connector (peptide Val-Cit-PAB), and a potent microtubulin inhibitor . The compound binds to the tumor-associated antigens, allowing the drug to be delivered directly to the cancer cells .
Biochemical Pathways
Upon binding to the tumor-associated antigens, the compound is internalized by the cancer cells . Inside the cell, the compound is cleaved by lysosomal enzymes, releasing the cytotoxic drug . This process disrupts the microtubule network within the cell, inhibiting cell division and leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is designed to be stable in the bloodstream, protecting it from degradation . Once the compound reaches the tumor site, it is internalized and the cytotoxic drug is released
Result of Action
The result of this compound’s action is the selective killing of cancer cells . By targeting tumor-associated antigens, the compound ensures that the cytotoxic drug is delivered primarily to cancer cells . This selective delivery minimizes damage to healthy cells and reduces side effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the compound’s stability and efficacy . Additionally, factors such as pH and temperature can influence the compound’s stability and its ability to bind to its targets .
Biochemical Analysis
Biochemical Properties
Fmoc-Val-D-Cit-PAB interacts with various enzymes and proteins in biochemical reactions. The Val-Cit sequence in this compound provides a protease-cleavable linker, enabling controlled release of conjugated drugs at target sites . Specifically, the Val-Cit is cleaved by cathepsin B , an enzyme present only in the lysosome . This specific interaction ensures that the drug payload attached to this compound is released only within the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the context of antibody-drug conjugates (ADCs), it serves as a sulfatase-cleavable linker, improving cytotoxicity against target cells while maintaining selectivity . For instance, when incorporated into ADCs with trastuzumab and monomethyl auristatin E (MMAE) payload, it led to enhanced cytotoxicity against HER2-positive cells compared to non-cleavable ADCs, while maintaining selectivity over HER2-negative cells .
Molecular Mechanism
The mechanism of action of this compound is primarily through its role as a cleavable linker in ADCs. The Val-Cit sequence in the compound is specifically cleaved by cathepsin B , which is only present in the lysosome . This cleavage triggers the release of the drug payload within the cell . This mechanism ensures that the drug exerts its effects at the molecular level within the target cell, thereby enhancing the efficacy of the drug and reducing off-target effects.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates superior plasma stability comparable to that of non-cleavable linkers . This stability is crucial for the effectiveness of the drug payload and contributes to the long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a cleavable linker in ADCs. The Val-Cit sequence in the compound is specifically cleaved by cathepsin B , an enzyme present only in the lysosome . This cleavage triggers the release of the drug payload within the cell , which can then interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs. The compound, along with its attached drug payload, is internalized by the target cell . Once inside the cell, the Val-Cit sequence in the compound is cleaved by cathepsin B , releasing the drug payload within the lysosome .
Subcellular Localization
The subcellular localization of this compound is primarily within the lysosome . This is due to the specific cleavage of the Val-Cit sequence in the compound by cathepsin B , an enzyme present only in the lysosome . The release of the drug payload within the lysosome allows for targeted action at the subcellular level.
Preparation Methods
The synthesis of Fmoc-Val-D-Cit-PAB involves multiple steps, typically starting with the preparation of the piperazine and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods often utilize high-yield synthetic routes to ensure the efficient production of this compound. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the coupling process.
Chemical Reactions Analysis
Fmoc-Val-D-Cit-PAB undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Fmoc-Val-D-Cit-PAB has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that it may have pharmacological properties that could be harnessed for drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Fmoc-Val-D-Cit-PAB can be compared with other similar compounds, such as those containing piperazine or pyrazole rings. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
- 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- 1-(2-(1H-pyrazol-1-yl)ethyl)piperazine
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMAZHDNFCDRP-WDYNHAJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
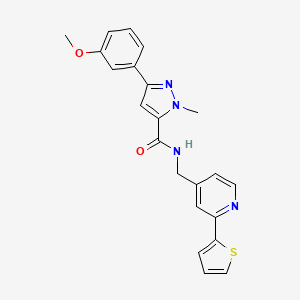
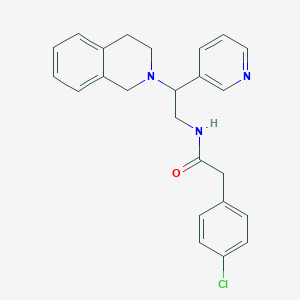
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2445187.png)
![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2445188.png)
![2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2445190.png)
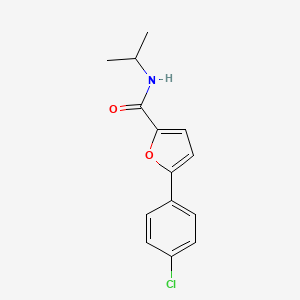

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2445194.png)
![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)
![N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2445197.png)
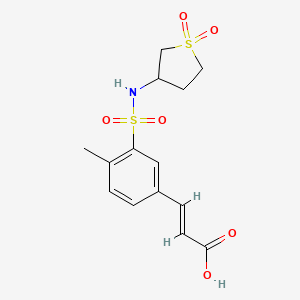
![Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2445199.png)
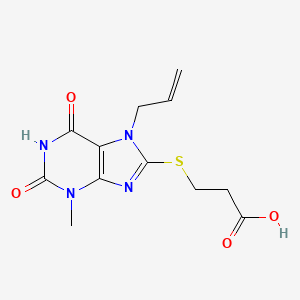
![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)
